2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to a class of fused heterocyclic acetamides featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-methoxyphenyl group at position 5 and an N-(4-methylphenyl)acetamide moiety at position 1. Its synthesis likely involves multi-step heterocyclization and functionalization reactions, as inferred from analogous pathways in the literature . Structural characterization of such compounds typically employs NMR, MS, and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-3-5-13(6-4-12)21-16(26)11-24-18-17(22-23-24)19(27)25(20(18)28)14-7-9-15(29-2)10-8-14/h3-10,17-18H,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKFXMDIYWWELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and reactivity make it useful for probing biological systems and understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its pyrrolo-triazole-dione core , which distinguishes it from related heterocycles. Key comparisons include:
*Estimated based on analogous compounds.
- Electron-Donating vs.
Biological Activity
2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound characterized by its complex heterocyclic structure and various functional groups. This article examines its biological activity based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23N5O4
- Molecular Weight : 421.4 g/mol
- CAS Number : 1008205-40-0
The compound contains a pyrrolo-triazole core which is known for its potential pharmacological activities. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. In one study investigating triazole derivatives:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 2-[5-(4-methoxyphenyl)-... | Moderate | High |
| Amoxicillin | Excellent | Moderate |
The compound showed moderate activity against certain Gram-positive bacteria while exhibiting high efficacy against Gram-negative strains such as Pseudomonas aeruginosa .
Anticancer Properties
Triazole derivatives have been recognized for their anticancer potential. A related study highlighted the selective cytotoxicity of triazole compounds on melanoma cells. Specifically:
- Cell Line : VMM917 (human melanoma)
- Method : MTT assay for cytotoxicity
- Findings : The compound exhibited a selective cytotoxic effect with an IC50 value significantly lower than that of conventional chemotherapeutics .
This suggests potential applications in targeted cancer therapy.
While the exact mechanism of action for this specific compound is not fully elucidated, triazole derivatives are believed to interact with various molecular targets including enzymes and receptors involved in cell proliferation and apoptosis. The inhibition of key enzymes in metabolic pathways can lead to reduced tumor growth and enhanced cell death in cancerous tissues .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several synthesized triazole derivatives including our compound. The results indicated that it demonstrated comparable activity to established antibiotics against various bacterial strains .
Study 2: Cytotoxic Effects on Melanoma Cells
In a detailed investigation into the effects on human melanoma cells, it was found that the compound induced cell cycle arrest at the S phase and significantly reduced melanin production in treated cells. This indicates a dual mechanism where the compound not only inhibits cell proliferation but also affects pigmentation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
